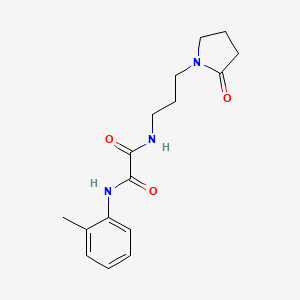

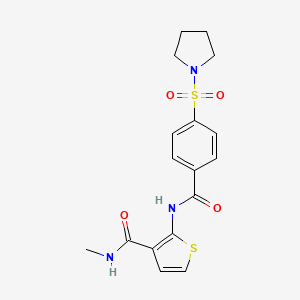

![molecular formula C19H14FN7O2 B2554041 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903877-69-9](/img/structure/B2554041.png)

2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric features such as the tetrazole and pyrimidine rings. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates. For instance, the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives was achieved through a catalyst-free aza-Diels-Alder reaction, indicating that similar catalyst-free methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine analogues involved a palladium-catalyzed C-C coupling reaction, which could be a relevant technique for constructing the pyrimidine core of the target compound .

Molecular Structure Analysis

X-ray structural analysis and density functional theory (DFT) calculations are common methods used to determine and optimize the molecular geometry of heterocyclic compounds . The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. The presence of substituents, such as the fluoro group, can significantly influence the activity and binding affinity of these molecules .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often influenced by the electronic properties of the substituents and the nature of the heterocyclic core. For example, the introduction of a fluoro group at specific positions can increase insecticidal activities, suggesting that the fluoro substituent in the compound of interest may also confer enhanced biological activity . Furthermore, the inhibition of hemozoin formation by pyrido[1,2-a]benzimidazole antimalarials indicates that the compound of interest may also interact with similar biological pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The intrinsic fluorescence properties of some compounds allow for their use in cellular imaging, which could be an interesting aspect to explore for the compound of interest . Additionally, the presence of a tetrazole moiety often confers good water solubility, which is desirable for pharmaceutical applications.

Scientific Research Applications

Heterocyclic Synthesis and Potential Applications

The synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been studied, demonstrating the potential for these compounds in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, the development of pyrido[2,3-d]pyrimidine derivatives has shown promise in anticonvulsant and antidepressant activities, highlighting the therapeutic potential of such compounds (Zhang et al., 2016).

Structural and Chemical Properties

Research on the structural and chemical properties of related compounds, such as risperidone chloride hydrate, contributes to a deeper understanding of the crystalline forms and potential chemical interactions these compounds may exhibit (Wang & Pan, 2006). This knowledge is crucial for the development of new materials and drugs.

Antimicrobial and Antiviral Research

The exploration of heterocyclic compounds in the context of antimicrobial and antiviral research provides valuable insights into their potential applications in combating infections and diseases. For instance, the design of tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction and their insecticidal evaluation indicates the potential utility of such compounds in agricultural and pest control applications (Zhang et al., 2010).

properties

IUPAC Name |

13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN7O2/c20-13-4-5-17-22-16-6-7-25(10-15(16)19(29)26(17)9-13)18(28)12-2-1-3-14(8-12)27-11-21-23-24-27/h1-5,8-9,11H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREWHMKHNQWYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

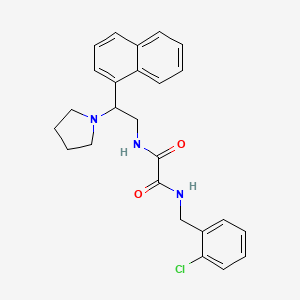

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)

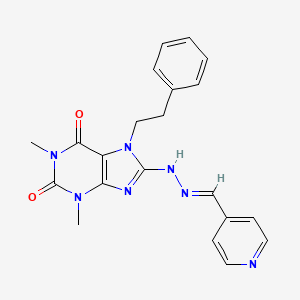

![N-Ethyl-N-[2-[(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2553969.png)

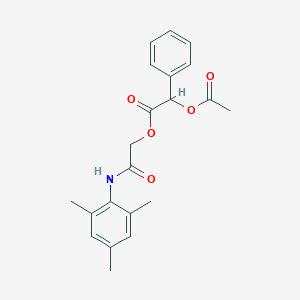

![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)

![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)